
5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol is a chemical compound with a unique structure that includes an isoindoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure allows for diverse chemical reactivity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by cyclization. One common method includes the reduction of 5-(2-nitroethyl)-octahydro-1H-isoindole using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Fully saturated isoindoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application.
類似化合物との比較
Similar Compounds
- 5-(2-Aminoethyl)-octahydro-1H-isoindoline
- 5-(2-Aminoethyl)-tetrahydro-1H-isoindol-5-ol
- 5-(2-Aminoethyl)-hexahydro-1H-isoindol-5-ol
Uniqueness
5-(2-Aminoethyl)-octahydro-1H-isoindol-5-ol is unique due to its fully saturated isoindoline ring system, which imparts distinct chemical and physical properties. Compared to its partially saturated analogs, this compound exhibits greater stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
5-(2-aminoethyl)-1,2,3,3a,4,6,7,7a-octahydroisoindol-5-ol |
InChI |
InChI=1S/C10H20N2O/c11-4-3-10(13)2-1-8-6-12-7-9(8)5-10/h8-9,12-13H,1-7,11H2 |
InChIキー |
WTHIOFDEQGKIKQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC2C1CNC2)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




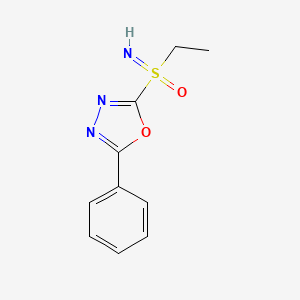
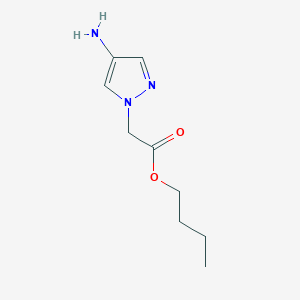
![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B13200603.png)
![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)
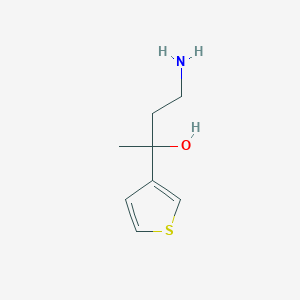
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
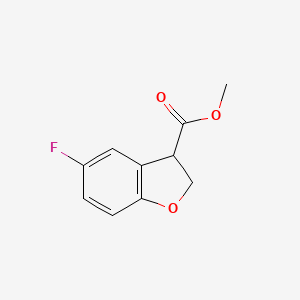
![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)
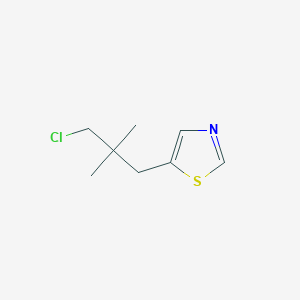
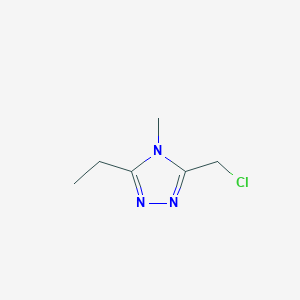
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)
![tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate](/img/structure/B13200665.png)
